molecular formula C7H6O2 B1627129 Benzoic acid-13C7 CAS No. 222412-89-7

Benzoic acid-13C7

Cat. No. B1627129
M. Wt: 129.07 g/mol
InChI Key: WPYMKLBDIGXBTP-BNUYUSEDSA-N
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Description

Benzoic acid-13C7 is a variant of benzoic acid where all the carbon atoms are replaced by carbon-13 isotopes . It has a linear formula of 13C6H513CO2H . It is mainly used for research purposes .


Synthesis Analysis

There are several methods for preparing benzoic acid, such as toluene oxidation, Grignard reagent method, diazonium salt method, carbon trihalide hydrolysis method . Among these, the toluene oxidation method is preferred due to its shorter synthesis route, simpler operation, and higher yield .


Molecular Structure Analysis

The Carbon-13 NMR spectrum of benzoic acid provides direct evidence of 5 different carbon atom environments for the 7 carbon atoms in the benzoic acid molecule . This is deduced from the presence of 5 different 13C NMR chemical shifts .


Chemical Reactions Analysis

Density functional theory was used to study the mechanism and kinetics of benzoic acid with hydroxyl radicals in both gas and aqueous phases as well as benzoate with hydroxyl radicals in the aqueous phase . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .


Physical And Chemical Properties Analysis

Benzoic acid-13C7 has a boiling point of 249 °C (lit.) and a melting point of 121-125 °C (lit.) . The molecular weight is 129.07 . It is soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

1. Metabolic Research Benzoic acid-13C7 has been used in metabolic research, particularly in the study of its transformation into hippuric acid in rats. This research employed 13C-labeling and nuclear magnetic resonance (NMR) spectroscopy to trace the biotransformation process. The use of 13C-labeled benzoic acid enhanced the sensitivity of 13C NMR detection, allowing for the direct observation of metabolic processes in pharmacokinetic research without the need for complex separation procedures (Akira, Takagi, Takeo, Shindo, & Baba, 1993).

2. Clinical Chemistry Applications In clinical chemistry, 13C-labeled benzoic acid has been used as a biological tracer, combined with 13C NMR as an analytical tool. This method was applied to measure the metabolic rate of benzoic acid to hippuric acid, demonstrating its potential utility in clinical diagnostic applications (Baba, Akira, & Sakuma, 1990).

3. Environmental Monitoring Benzoic acid-13C7 has been employed in environmental radiocarbon monitoring, especially in the context of the growing nuclear industry in China. Synthetic benzoic acid samples with the fingerprint of environmental 14C were generated and analyzed using liquid scintillation counting and ultra-performance liquid chromatography. This application highlights the role of benzoic acid-13C7 in environmental science and safety monitoring (Feng, Zhao, Chen, Zhuo, Liu, Wang, He, & Tang, 2020).

4. Food Science Applications In food science, the use of benzoic acid and its derivatives, including 13C7-labeled variants, is common. These compounds are used as preservatives and flavoring agents in various food products. Research has covered their presence, uses, metabolism, and potential health concerns, indicating the broad applicability of benzoic acid-13C7 in understanding food safety and human exposure to these compounds (del Olmo, Calzada, & Nuñez, 2017).

5. Pharmaceutical Research In pharmaceutical research, benzoic acid is considered a model compound for drug substances. Research involving benzoic acid-13C7 has addressed the stability and solubility of benzoic acid in various solvents, which is crucial for process design in drug development (Reschke, Zherikova, Verevkin, & Held, 2016).

Safety And Hazards

Benzoic acid-13C7 can cause serious eye damage and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

Benzoic acid-13C7 is mainly used for research purposes . It is a biochemical for proteomics research . As research progresses, it is expected that more applications and uses for Benzoic acid-13C7 will be discovered.

Relevant Papers One relevant paper discusses the reactions of hydroxyl radicals with benzoic acid and benzoate . Another paper provides an overview of the properties of Benzoic acid derivatives under pressure . These papers provide valuable insights into the properties and reactions of Benzoic acid-13C7.

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584342
Record name (carboxy-~13~C_7_)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.070 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid-13C7

CAS RN

222412-89-7
Record name Benzoic-13C7 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222412-89-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (carboxy-~13~C_7_)Benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 222412-89-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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